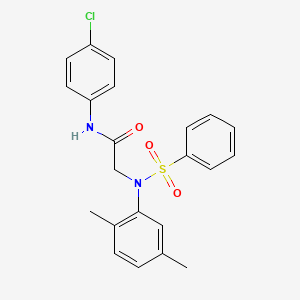![molecular formula C16H28N2O2 B6056933 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B6056933.png)
2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is not fully understood. However, studies have shown that the compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of certain enzymes and proteins. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is its low toxicity in vitro. This makes it a promising candidate for further studies, as it may have fewer side effects compared to other compounds. However, one limitation of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide. One possible direction is to investigate the compound's potential as a diagnostic tool for various diseases. Another direction is to study the compound's mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, the compound could be studied further for its potential applications in drug development, as it has shown promising results as an anticancer, antifungal, and antiviral agent.
Méthodes De Synthèse
The synthesis of 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide involves the reaction of 2-butylcyclopropanecarboxylic acid with hydrazine hydrate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure 2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide.
Applications De Recherche Scientifique
2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anticancer agent, antifungal agent, and antiviral agent. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-3-5-7-11-9-13(11)15(19)17-18-16(20)14-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISACLKUQROZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NNC(=O)C2CC2CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)